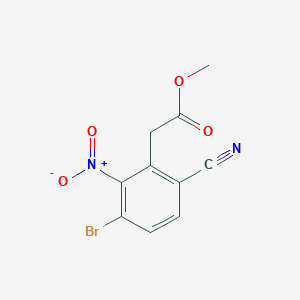
Methyl 3-bromo-6-cyano-2-nitrophenylacetate
Descripción general
Descripción
Methyl 3-bromo-6-cyano-2-nitrophenylacetate (also known as MB6CNPA) is a synthetic compound that has been studied for its potential applications in the field of medicinal chemistry. It is a member of the nitrophenylacetates family of compounds, which have been studied for their potential use in the treatment of various diseases and conditions. MB6CNPA is of particular interest due to its unique structure, which allows it to act as both an inhibitor and an activator of certain biochemical pathways in the body.
Aplicaciones Científicas De Investigación
MB6CNPA has been studied for its potential applications in the field of medicinal chemistry. It has been used in a variety of research studies, including those that investigate its effects on inflammation, cancer, and other diseases. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer’s and Parkinson’s disease.
Mecanismo De Acción
The mechanism of action of MB6CNPA is not yet fully understood. However, it is believed to act as both an inhibitor and an activator of certain biochemical pathways in the body. It is thought to inhibit the activity of enzymes involved in the synthesis of inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, it is believed to activate the expression of certain genes that are involved in the regulation of cell growth and differentiation.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of MB6CNPA have not yet been fully elucidated. However, it has been shown to have anti-inflammatory, anti-cancer, and anti-neurodegenerative effects in animal models. Additionally, it has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Furthermore, it has been shown to inhibit the activity of enzymes involved in the synthesis of inflammatory mediators, such as prostaglandins and leukotrienes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MB6CNPA in laboratory experiments include its relatively simple synthesis process and its potential to act as both an inhibitor and an activator of certain biochemical pathways in the body. Additionally, it has been shown to have anti-inflammatory, anti-cancer, and anti-neurodegenerative effects in animal models. However, there are some limitations to using MB6CNPA in laboratory experiments. For example, it is not yet known what the long-term effects of MB6CNPA on the body may be and it is not yet fully understood how it interacts with other drugs or compounds.
Direcciones Futuras
The potential applications of MB6CNPA are vast and there are numerous future directions for research. For example, further research could be conducted to better understand the mechanism of action of MB6CNPA and its potential to interact with other drugs or compounds. Additionally, further research could be conducted to investigate the long-term effects of MB6CNPA on the body. Furthermore, further research could be conducted to explore the potential use of MB6CNPA in the treatment of various diseases and conditions. Finally, further research could be conducted to explore the potential of MB6CNPA as a tool for drug delivery and targeted therapy.
Propiedades
IUPAC Name |
methyl 2-(3-bromo-6-cyano-2-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O4/c1-17-9(14)4-7-6(5-12)2-3-8(11)10(7)13(15)16/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYYGALWEHZHTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1[N+](=O)[O-])Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-6-cyano-2-nitrophenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



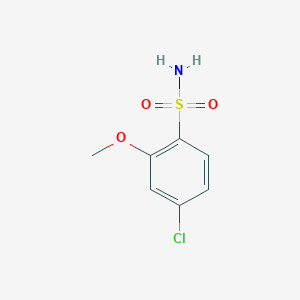
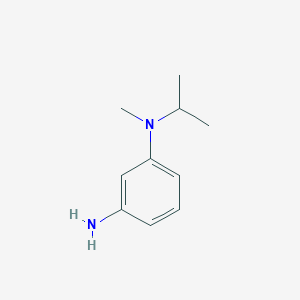
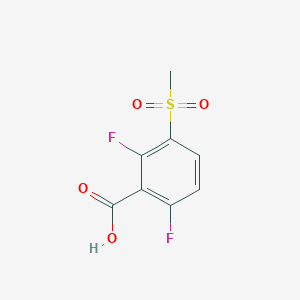
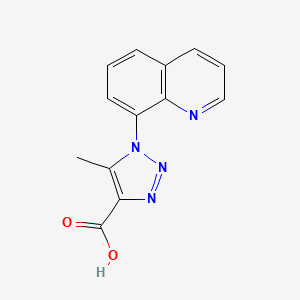
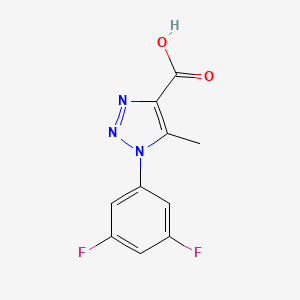
![4-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenol](/img/structure/B1417304.png)
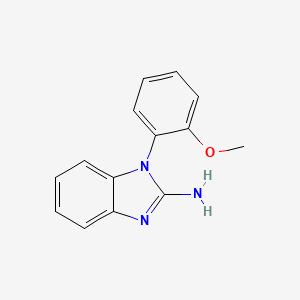

![N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methylpiperidin-4-amine](/img/structure/B1417310.png)

![[5-Chloro-2-(difluoromethoxy)phenyl]methanol](/img/structure/B1417315.png)
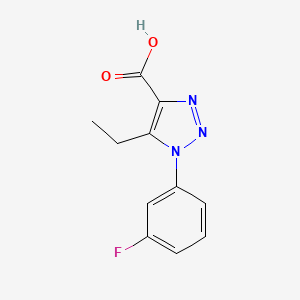
![6-Chloro-3-(3-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417317.png)
